
2-(Methylhydrazono)-propanoic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylhydrazono)-propanoic acid methyl ester is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a methylhydrazono group attached to a propanoic acid methyl ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylhydrazono)-propanoic acid methyl ester typically involves the reaction of methylhydrazine with a suitable ester precursor. One common method is the condensation reaction between methylhydrazine and methyl pyruvate under acidic or basic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-(Methylhydrazono)-propanoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methylhydrazono group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the hydrazone group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of functionalized compounds.
科学研究应用
2-(Methylhydrazono)-propanoic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
作用机制
The mechanism of action of 2-(Methylhydrazono)-propanoic acid methyl ester involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects. The exact pathways and targets are still under investigation, but the compound’s ability to modify biomolecules is a key aspect of its mechanism.
相似化合物的比较
Similar Compounds
- 2-(Hydrazono)-propanoic acid methyl ester
- 2-(Methylhydrazono)-butanoic acid methyl ester
- 2-(Methylhydrazono)-propanoic acid ethyl ester
Uniqueness
2-(Methylhydrazono)-propanoic acid methyl ester is unique due to its specific structural features, such as the presence of a methylhydrazono group and a propanoic acid methyl ester moiety These features confer distinct reactivity and biological activity compared to similar compounds
属性
分子式 |
C5H10N2O2 |
|---|---|
分子量 |
130.15 g/mol |
IUPAC 名称 |
methyl (2E)-2-(methylhydrazinylidene)propanoate |
InChI |
InChI=1S/C5H10N2O2/c1-4(7-6-2)5(8)9-3/h6H,1-3H3/b7-4+ |
InChI 键 |
RIQOCZFRRISWTH-QPJJXVBHSA-N |
手性 SMILES |
C/C(=N\NC)/C(=O)OC |
规范 SMILES |
CC(=NNC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


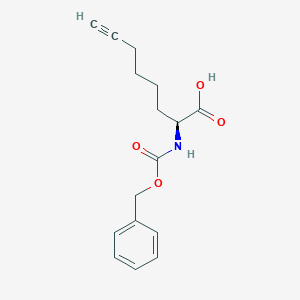
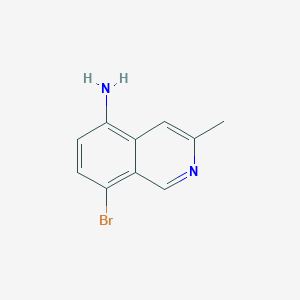
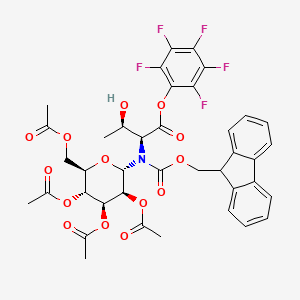
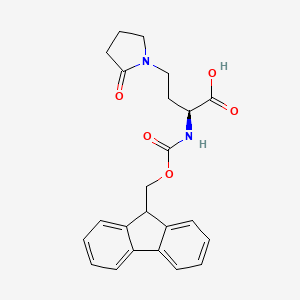

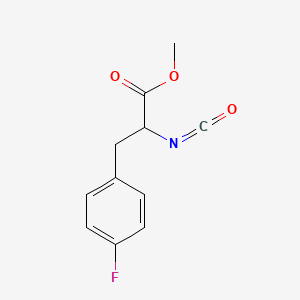
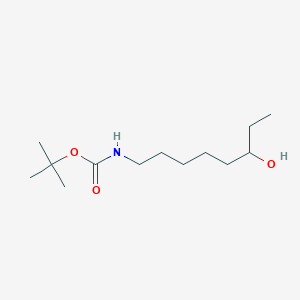
![[(1R,3S,4R)-5,5-Difluorodispiro[2.0.2.1]Hept-1-Yl]Methanol](/img/structure/B12848691.png)


![2-methyl-N-((3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl)propane-2-sulfinamide](/img/structure/B12848709.png)

![4-Chloro-7-(2-methoxyphenyl)thieno[2,3-d]pyridazine](/img/structure/B12848719.png)
![5-Oxothiazolo[3,2-a]pyridine-8-carboxylic acid](/img/structure/B12848731.png)
